molecular formula C22H44O4S2Sn B1588356 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester CAS No. 57583-35-4

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester

Cat. No.: B1588356
CAS No.: 57583-35-4
M. Wt: 555.4 g/mol
InChI Key: YAHBZWSDRFSFOO-UHFFFAOYSA-L
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Description

CAS Number: 15571-58-1 Molecular Weight: 751.8 g/mol Classification: Organotin compound Structure: Features a central tin (Sn) atom coordinated to sulfur and oxygen atoms, with 10-ethyl, 4,4-dimethyl, and 2-ethylhexyl ester substituents . Applications: Used as a stabilizer in plastics and food-contact materials, leveraging its ability to inhibit polymer degradation .

Properties

IUPAC Name

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dimethylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBZWSDRFSFOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](C)(C)SCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9028043
Record name Methyltin mercaptide
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Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester
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CAS No.

57583-35-4
Record name 2-Ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
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Record name Dimethyltin bis(2-ethylhexyl thioglycolate)
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Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyltin mercaptide
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Record name 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
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Biochemical Analysis

Biochemical Properties

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it forms stable complexes. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their catalytic function. Additionally, the compound can bind to metal ions, affecting metalloproteins and metalloenzymes.

Biological Activity

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester, commonly referred to as DOTE (Dioctyltin bis(2-ethylhexyl mercaptoacetate)), is an organotin compound with significant biological activity and potential health implications. This compound is primarily utilized in industrial applications, particularly as a heat stabilizer in polyvinyl chloride (PVC) production. Its structure includes a stannatetradecanoate moiety characterized by sulfur and oxygen atoms, along with various alkyl substituents.

  • Molecular Formula : C28H56O4S2Sn
  • Molecular Weight : Approximately 751.79 g/mol
  • CAS Number : 15571-58-1
  • Physical State : Liquid
  • Topological Polar Surface Area (TPSA) : Approximately 155 Ų

Synthesis

The synthesis of DOTE typically involves the reaction of dioctyltin oxide with 2-ethylhexyl mercaptoacetate under controlled conditions. The process includes purification steps to isolate the desired product from by-products and unreacted materials. Parameters such as temperature and reaction time are crucial for optimizing yield and purity.

DOTE interacts with biological systems primarily through enzyme inhibition and protein interaction. Organotin compounds like DOTE are known to disrupt normal cellular functions, leading to various biological effects including:

  • Endocrine Disruption : Interference with hormonal functions.
  • Immunotoxicity : Potential adverse effects on immune system functionality.

Toxicological Profile

DOTE has been classified as a substance of very high concern (SVHC) due to its hazardous properties, including:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Developmental Toxicity : Studies indicate potential developmental abnormalities in offspring following maternal exposure.

Case Studies

  • In Vitro Studies :
    • An in vitro dermal absorption study indicated that DOTE showed minimal dermal toxicity under controlled conditions, with absorption rates varying significantly between human and rat epidermis .
  • Animal Studies :
    • Research has shown that exposure to DOTE can lead to decreased thymus weights and histopathological changes in various animal models .
    • In guinea pigs exposed to DOTE, sensitization reactions were observed, indicating potential allergenic properties .

Summary of Findings

Study TypeFindings
In VitroMinimal dermal toxicity; absorption rates differ between species
Animal StudiesDecreased thymus weights; potential for immunotoxic effects
Developmental StudiesPotential developmental abnormalities observed in offspring

Pharmacokinetics

DOTE is absorbed and distributed throughout the body upon exposure. The metabolic pathways for organotin compounds typically involve biotransformation processes that lead to their eventual excretion. The compound's lipophilicity may contribute to its bioaccumulation potential in biological systems.

Environmental Impact

DOTE's classification as an SVHC reflects concerns regarding its environmental persistence and potential for bioaccumulation. Organotin compounds have been implicated in ecological risks, particularly affecting marine ecosystems where they can disrupt reproductive processes in aquatic organisms.

Comparison with Similar Compounds

Comparison with Analogous Organotin Compounds

Structural Analogues

a) 2-Ethylhexyl 4,4-Dibutyl-10-Ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
  • CAS : 10584-98-2
  • Molecular Weight : 639.58 g/mol
  • Structure : Tin center bonded to dibutyl groups (C4H9) instead of dimethyl groups, with similar 2-ethylhexyl ester and thia-oxa backbone .
  • Physical Properties :
    • Melting Point: -25°C
    • Boiling Point: 585.4°C (estimated)
    • Flash Point: 140°C .
b) Dioctyltin Bis(2-Ethylhexyl Thioglycolate)
  • CAS: 15571-58-1 (same as the target compound, but synonym indicates dioctyl substituents)
  • Synonyms: Advastab 17MOK, Thermolite 895
  • Structure : Tin bonded to dioctyl (C8H17) groups, differing in alkyl chain length compared to the dimethyl variant .

Comparative Analysis: Key Properties

Property Target Compound (CAS 15571-58-1) Dibutyl Analog (CAS 10584-98-2) Dioctyl Analog
Molecular Weight 751.8 g/mol 639.58 g/mol ~751.8 g/mol (similar structure)
Alkyl Substituents 4,4-Dimethyl (CH3) 4,4-Dibutyl (C4H9) 4,4-Dioctyl (C8H17)
Toxicity (EC50 Daphnia) Not explicitly reported Data limited; higher alkyl chains correlate with increased toxicity Classified as SVHC due to reproductive toxicity
Environmental Persistence Likely moderate (shorter alkyl chains degrade faster) Lower persistence than dioctyl derivatives High persistence; bioaccumulative
Applications Polymer stabilizer in food packaging Plastic stabilizer, corrosion inhibition PVC stabilizer, industrial uses

Mechanistic Insights

  • Alkyl Chain Impact : Longer alkyl groups (e.g., octyl) enhance lipophilicity, increasing bioaccumulation and toxicity. Dimethyl and dibutyl variants exhibit faster degradation but retain significant ecotoxicological risks .
  • Performance in Polymers : Dioctyl derivatives offer superior thermal stability in PVC, while dimethyl/dibutyl analogs are preferred in applications requiring lower environmental persistence .

Preparation Methods

General Synthetic Route

The primary method for preparing this compound involves the reaction of a dialkyltin oxide with a thioglycolic acid ester. The process typically follows these steps:

  • Starting materials:

    • Dialkyltin oxide (e.g., di-n-octyl tin oxide or dimethyltin oxide)
    • Thioglycolic acid ester (specifically, 2-ethylhexyl thioglycolate)
  • Reaction conditions:

    • The dialkyltin oxide is suspended in water and heated to approximately 60°C.
    • The thioglycolic acid ester is added gradually over about 30 minutes.
    • The mixture is stirred at 60°C for an additional 30 minutes to ensure complete reaction.
  • Product isolation:

    • After reaction, the aqueous layer is separated.
    • The organic phase is dried and filtered to yield the pure organotin mercaptide product.

This method yields a compound with high purity and good thermal stability, suitable for use as a PVC stabilizer.

Detailed Reaction Example

Step Description Conditions Notes
1 Suspend di-n-octyl tin oxide in water Heat to 60°C Ensures dispersion for reaction
2 Add thioglycolic acid (2-ethylhexyl ester) Add slowly over 30 minutes Controlled addition prevents side reactions
3 Stir mixture Maintain 60°C for 30 minutes Completes esterification and complexation
4 Separate aqueous layer Phase separation Removes unreacted water-soluble impurities
5 Dry and filter product Ambient or mild heating Obtains pure organotin mercaptide

Chemical Reaction Scheme

The reaction can be summarized as:

$$
\text{Dialkyltin oxide} + 2 \times \text{Thioglycolic acid 2-ethylhexyl ester} \rightarrow \text{Dialkyltin bis(2-ethylhexyl thioglycolate)} + H_2O
$$

Where the tin oxide reacts with two equivalents of the thioglycolic acid ester, forming the organotin mercaptide and water as a byproduct.

Variations and Related Compounds

  • The dialkyltin oxide can vary (e.g., dimethyltin oxide, di-n-octyltin oxide), which affects the alkyl groups on the tin center and thus the final product's properties.
  • The thioglycolic acid ester is usually the 2-ethylhexyl ester, providing good compatibility with polymers and plasticizing effects.
  • For example, the compound 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is prepared similarly by using di-n-octyl tin oxide instead of dimethyltin oxide.

Research Findings on Preparation Efficiency and Product Quality

  • The reaction temperature of 60°C is optimal for balancing reaction rate and product stability.
  • Slow addition of the thioglycolic acid ester is critical to avoid side reactions and ensure complete complexation.
  • The product exhibits excellent thermal stability and transparency when used as a PVC stabilizer.
  • No solvents or diluents are required in the refining process, resulting in a product with high chemical stability and pleasant luster.
  • The process yields a product with low toxicity, with an oral LD50 in rats around 1277 mg/kg, indicating relative safety for handling.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Product
Reaction temperature 60°C Optimal for reaction completion and stability
Reaction time ~1 hour total (30 min addition + 30 min stirring) Ensures full conversion
Solvent Water (suspension medium) Facilitates phase separation
Starting materials ratio 1 mole dialkyltin oxide : 2 moles thioglycolic acid ester Stoichiometric for bis(ester) formation
Product isolation Phase separation, drying, filtration Yields pure, stable organotin mercaptide
Toxicity (oral LD50) 1277 mg/kg (rat) Relatively low toxicity

Notes on Industrial Scale Preparation

  • The described method is scalable and widely used in industrial settings for producing organotin stabilizers.
  • The absence of organic solvents in the reaction reduces environmental and safety concerns.
  • The product's compatibility with PVC and other polymers makes it commercially valuable.
  • Quality control involves HPLC analysis using reverse phase columns with acetonitrile-water mobile phases, sometimes with phosphoric or formic acid for mass spectrometry compatibility.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of this organotin compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

  • 1H/13C NMR : Identify alkyl chains (e.g., 2-ethylhexyl, dibutyl groups) via proton splitting patterns and carbon environments. For example, the Sn-bound methyl groups resonate at δ ~0.8–1.2 ppm in 1H NMR .
  • HRMS : Confirm molecular weight (e.g., 639.58 g/mol for C28H56O4S2Sn) with ESI-MS in positive ion mode, observing isotope patterns characteristic of tin (Sn, 10% natural abundance for ¹²⁰Sn) .
    • Validation : Compare spectra with synthesized analogs (e.g., dibutyltin bis(2-ethylhexyl mercaptoacetate)) to resolve ambiguities in sulfur or oxygen coordination .

Q. How can the hydrolytic stability of this compound be evaluated under simulated environmental conditions?

  • Experimental Design :

  • Conditions : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C for 7–30 days. Monitor degradation via HPLC-UV or LC-MS .
  • Key Metrics : Quantify breakdown products (e.g., 2-ethylhexyl mercaptoacetate, stannic oxides) and calculate half-life.
    • Data Interpretation : Organotin compounds often degrade via Sn-S bond cleavage; compare results with structurally similar compounds (e.g., dibutyltin derivatives) to assess stability trends .

Q. What are the optimal storage conditions to prevent decomposition?

  • Guidelines :

  • Temperature : Store at –20°C in amber vials to minimize light-induced radical reactions.
  • Solvent : Dissolve in anhydrous toluene or hexane to avoid hydrolysis (moisture sensitivity confirmed by CAS 10584-98-2 data) .
    • Stability Testing : Use TGA (thermogravimetric analysis) to assess thermal degradation thresholds (e.g., flash point: 140°C) .

Advanced Research Questions

Q. How do substituent variations (e.g., butyl vs. octyl groups) impact toxicity in aquatic organisms?

  • Comparative Analysis :

  • Model Systems : Use Daphnia magna (EC50 assays) and zebrafish embryos to compare toxicity of 4,4-dibutyl vs. 4,4-dioctyl analogs .
  • Mechanistic Insight : Longer alkyl chains (e.g., octyl) may reduce bioavailability but increase bioaccumulation potential due to lipophilicity (logP > 5) .
    • Contradictions : Some studies report higher acute toxicity for dibutyl derivatives despite lower persistence; reconcile via metabolite profiling (e.g., butyltin vs. octyltin oxides) .

Q. What computational approaches predict the endocrine-disrupting potential of this compound?

  • Strategy :

  • Molecular Docking : Screen against human estrogen receptor (ERα) and androgen receptor (AR) using AutoDock Vina.
  • QSAR Models : Apply ToxCast data to predict binding affinity based on structural descriptors (e.g., sulfur coordination, steric bulk) .
    • Validation : Cross-reference with in vitro assays (e.g., ER/AR reporter gene assays) to validate computational predictions .

Q. How can contradictory data on environmental persistence be resolved?

  • Case Study : Discrepancies in half-life (soil vs. water) may arise from:

  • Matrix Effects : Organic-rich soils enhance adsorption (e.g., logKoc = 4.2), reducing bioavailability but prolonging persistence .
  • Analytical Bias : Use isotope-labeled analogs (e.g., ¹¹⁹Sn) in LC-MS/MS to distinguish parent compound degradation from matrix interference .

Key Research Gaps

  • Synthetic Pathways : Optimize yield for 4,4-dimethyl derivatives (e.g., catalyst selection for Sn-S bond formation) .
  • Ecotoxicology : Long-term studies on metabolite impacts (e.g., stannoxanes) in sediment-dwelling organisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester
Reactant of Route 2
8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester

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